molecular formula C20H19N3O4S B267663 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide

Katalognummer B267663
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: AVAJXRIXCFGJDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 is a potent inhibitor of the ion channel TRPM7, which is involved in a variety of cellular processes, such as cell proliferation, differentiation, and migration.

Wirkmechanismus

ESI-09 exerts its therapeutic effects by inhibiting the ion channel TRPM7, which is involved in a variety of cellular processes, such as cell proliferation, differentiation, and migration. TRPM7 is a non-selective cation channel that allows the influx of calcium and magnesium ions into cells. The influx of calcium and magnesium ions through TRPM7 has been shown to be involved in various physiological and pathological processes, such as cardiovascular diseases, cancer, and neurological disorders. By inhibiting TRPM7, ESI-09 reduces the influx of calcium and magnesium ions into cells, thereby modulating various cellular processes.
Biochemical and Physiological Effects:
ESI-09 has been shown to modulate various biochemical and physiological processes by inhibiting TRPM7. In cancer, ESI-09 inhibits cell proliferation, migration, and invasion by reducing the activity of TRPM7. In cardiovascular diseases, ESI-09 improves cardiac function and reduces myocardial infarction by inhibiting TRPM7-mediated calcium influx. In neurological disorders, ESI-09 improves neuronal survival and reduces neuroinflammation by inhibiting TRPM7-mediated calcium influx.

Vorteile Und Einschränkungen Für Laborexperimente

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. One limitation is that it may have off-target effects, which can complicate the interpretation of experimental results. Another limitation is that it may have limited bioavailability, which can affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of ESI-09. One direction is to further elucidate the molecular mechanisms underlying its therapeutic effects in various diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, the development of more specific TRPM7 inhibitors may provide a better understanding of the physiological and pathological roles of TRPM7 in various cellular processes.

Synthesemethoden

The synthesis of ESI-09 involves several steps, including the reaction of 4-ethoxyaniline with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 4-bromo-2-fluoronicotinoyl chloride to form the final product, ESI-09.

Wissenschaftliche Forschungsanwendungen

ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. In cancer, ESI-09 has been shown to inhibit the growth and metastasis of cancer cells by targeting TRPM7, which is overexpressed in many types of cancer cells. In cardiovascular diseases, ESI-09 has been shown to improve cardiac function and reduce myocardial infarction by inhibiting TRPM7-mediated calcium influx. In neurological disorders, ESI-09 has been shown to improve neuronal survival and reduce neuroinflammation by inhibiting TRPM7-mediated calcium influx.

Eigenschaften

Produktname

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide

Molekularformel

C20H19N3O4S

Molekulargewicht

397.4 g/mol

IUPAC-Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S/c1-2-27-18-9-5-17(6-10-18)23-28(25,26)19-11-7-16(8-12-19)22-20(24)15-4-3-13-21-14-15/h3-14,23H,2H2,1H3,(H,22,24)

InChI-Schlüssel

AVAJXRIXCFGJDF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Kanonische SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.